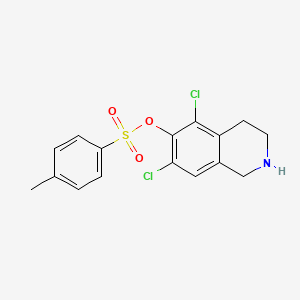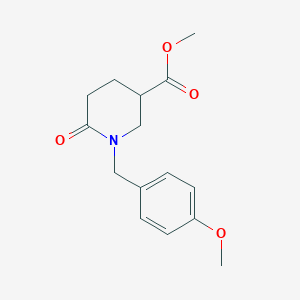
Triazanium;2-hydroxypropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazanium;2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is an organic compound with the molecular formula C₆H₈O₇. It is a tricarboxylic acid, meaning it contains three carboxyl functional groups (−COOH). Citric acid is a weak organic acid that is naturally found in citrus fruits. It plays a crucial role in the citric acid cycle (Krebs cycle), which is fundamental to all aerobic organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Citric acid can be synthesized through the fermentation of carbohydrates such as glucose, sucrose, or molasses using the mold Aspergillus niger. The fermentation process involves the following steps:
Inoculation: The mold is inoculated into a nutrient medium containing the carbohydrate source.
Fermentation: The mold ferments the carbohydrate, producing citric acid.
Recovery: The citric acid is recovered from the fermentation broth by filtration and precipitation.
Industrial Production Methods
Industrial production of citric acid primarily uses the fermentation method described above. The process is optimized for large-scale production, ensuring high yield and purity. The fermentation is carried out in large bioreactors, and the citric acid is extracted and purified through a series of filtration, precipitation, and crystallization steps .
Análisis De Reacciones Químicas
Types of Reactions
Citric acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form oxaloacetic acid and acetone.
Reduction: Reduction of citric acid can produce isocitric acid.
Esterification: Citric acid reacts with alcohols to form esters, such as triethyl citrate.
Dehydration: Heating citric acid can lead to the formation of aconitic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Dehydration: Heating at high temperatures (above 175°C) is required.
Major Products Formed
Oxidation: Oxaloacetic acid, acetone.
Reduction: Isocitric acid.
Esterification: Triethyl citrate, trimethyl citrate.
Dehydration: Aconitic acid.
Aplicaciones Científicas De Investigación
Citric acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions, a buffer in chemical reactions, and a precursor for the synthesis of various organic compounds.
Biology: Plays a vital role in cellular metabolism through the citric acid cycle. It is also used in cell culture media.
Medicine: Used as an anticoagulant in blood collection tubes, a preservative in pharmaceuticals, and a component in oral rehydration solutions.
Industry: Employed in food and beverage industries as a flavoring agent and preservative, in cleaning products as a descaling agent, and in cosmetics for pH adjustment
Mecanismo De Acción
Citric acid exerts its effects through several mechanisms:
Chelation: Binds to metal ions, preventing them from participating in unwanted chemical reactions.
Buffering: Maintains pH stability in solutions by neutralizing acids and bases.
Metabolic Pathways: In the citric acid cycle, it acts as an intermediate, facilitating the production of energy in the form of ATP.
Comparación Con Compuestos Similares
Citric acid can be compared with other tricarboxylic acids:
Isocitric acid: Similar in structure but differs in the position of the hydroxyl group.
Aconitic acid: Formed by the dehydration of citric acid, has a double bond in its structure.
Trimesic acid: Benzene-1,3,5-tricarboxylic acid, differs in its aromatic ring structure.
Agaric acid: 2-hydroxynonadecane-1,2,3-tricarboxylic acid, has a longer carbon chain.
Citric acid is unique due to its widespread natural occurrence, essential role in metabolism, and extensive industrial applications.
Propiedades
Fórmula molecular |
C6H20N3O7+3 |
|---|---|
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
triazanium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3/p+3 |
Clave InChI |
YWYZEGXAUVWDED-UHFFFAOYSA-Q |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)

![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)

![3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)
![[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)


![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)


![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)
